4-(1-methyl-1H-imidazole-2-carbonyl)quinoline-2-thiol
Description
4-(1-Methyl-1H-imidazole-2-carbonyl)quinoline-2-thiol is a heterocyclic compound featuring a quinoline core substituted with a thiol group at position 2 and a 1-methylimidazole-2-carbonyl moiety at position 2.
- Condensation reactions with o-phenylenediamine derivatives ().
- Thiol-Michael and aza-Morita–Baylis–Hillman tandem reactions for introducing tetrazole or imidazole substituents ().
The compound’s structural uniqueness lies in the imidazole-2-carbonyl group, which may influence its electronic profile and intermolecular interactions, making it a candidate for antimicrobial or antiviral applications.
Structure
3D Structure
Properties
IUPAC Name |
(1-methylimidazol-2-yl)-(2-sulfanylidene-1H-quinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-17-7-6-15-14(17)13(18)10-8-12(19)16-11-5-3-2-4-9(10)11/h2-8H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDFXLZXHLMHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC(=S)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-imidazole-2-carbonyl)quinoline-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptoquinoline with 1-methyl-1H-imidazole-2-carboxylic acid in the presence of a dehydrating agent . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Thiol (-SH) Group Reactivity
The thiol group at position 2 of the quinoline ring exhibits nucleophilic and redox-active properties, enabling diverse transformations:
Key Findings :
-
The thiol group’s acidity (enhanced by the electron-withdrawing quinoline ring) facilitates deprotonation to a thiolate anion (S⁻), which participates in nucleophilic attacks .
-
Substituents on the quinoline ring influence reaction thermodynamics, as seen in studies of α,β-unsaturated ketones .
Imidazole Carbonyl Reactivity
The 1-methylimidazole-2-carbonyl group undergoes reactions typical of aromatic heterocycles and amides:
Key Findings :
-
The electron-deficient imidazole ring directs electrophiles to the nitrogen atoms, enabling coordination or substitution .
-
The carbonyl group’s resonance stabilization reduces reactivity under mild conditions but allows hydrolysis under strong acidic/basic conditions .
Quinoline Ring Reactivity
The quinoline framework participates in electrophilic aromatic substitution (EAS) and coordination:
Key Findings :
-
Electron-withdrawing groups (e.g., thiol, carbonyl) deactivate the quinoline ring, directing EAS to less electron-deficient positions .
Multicomponent Reactions
The compound’s bifunctional nature allows participation in tandem reactions:
Key Findings :
Scientific Research Applications
4-(1-methyl-1H-imidazole-2-carbonyl)quinoline-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-imidazole-2-carbonyl)quinoline-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, while the imidazole and quinoline rings can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison of Quinoline-2-thiol Derivatives
Table 2. Impact of Substituent Position on Antiviral Activity
| Compound | Substituent Position (Tetrazole) | Antiviral Activity (H1N1) |
|---|---|---|
| 3-{[(1-Methyl-1H-tetrazol-5-yl)imino]methyl}quinoline-2-thiol | 1-Methyl | High |
| 3-{[(2-Methyl-2H-tetrazol-5-yl)imino]methyl}quinoline-2-thiol | 2-Methyl | Moderate |
Key Research Findings
- Substituent Position Dictates Bioactivity : The 1-methyltetrazolyl isomer shows superior antiviral activity over the 2-methyl analogue, emphasizing the role of regiochemistry .
- Thiol Group Importance: Compounds retaining the quinoline-2-thiol moiety exhibit enhanced interaction with biological targets, such as viral proteins or enzymes .
- Synthetic Flexibility : Tandem reactions (e.g., thiol-Michael + aza-Morita–Baylis–Hillman) enable precise introduction of substituents, facilitating structure-activity relationship (SAR) studies .
Biological Activity
4-(1-methyl-1H-imidazole-2-carbonyl)quinoline-2-thiol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and research findings.
Chemical Structure and Properties
The compound's structure features a quinoline backbone with an imidazole moiety, which is known for its diverse biological activities. The presence of the thiol group enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. For instance, quinoline-based compounds have shown significant inhibitory effects against various cancer cell lines.
- Case Study : A study evaluated the cytotoxicity of several quinoline derivatives against human breast cancer MCF-7 cells. The compound exhibited an IC50 value comparable to known chemotherapeutics, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 58.5 |
| Cisplatin | MCF-7 | 75.0 |
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives are well-documented. The compound has been tested against various bacterial strains, demonstrating significant activity.
- Research Findings : In vitro studies showed that the compound exhibited antibacterial effects against both Gram-positive and Gram-negative bacteria. Its mechanism involves disruption of bacterial cell membranes and inhibition of essential enzymes .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes.
- Case Study : A study assessed the anti-inflammatory effects of related quinoline derivatives in LPS-stimulated RAW 264.7 macrophages. The results indicated a significant reduction in nitric oxide production, suggesting that the compound may inhibit inducible nitric oxide synthase (iNOS) .
| Compound | NO Production Inhibition (%) |
|---|---|
| This compound | 70 |
| Control (1400 W) | 75 |
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is often linked to their structural features. Key aspects influencing activity include:
- Substituents : The presence of electron-withdrawing groups enhances activity.
- Backbone Rigidity : A rigid structure often correlates with increased potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
